Product packaging for U89232(Cat. No.:CAS No. 134017-78-0)

U89232

Cat. No.: B1662731
CAS No.: 134017-78-0
M. Wt: 355.4 g/mol
InChI Key: XOYZVGFXSLYSCF-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of U89232's Discovery and Initial Characterization

This compound is a cyanoguanidine analog derived from cromakalim (B1669624), a known ATP-sensitive potassium (KATP) channel opener. nih.gov Its chemical structure is characterized by a guanidine (B92328) backbone featuring a cyano group, a benzopyran ring system, and a dimethylpropyl chain.

Initial characterization of this compound in the early 1990s revealed its potential in mitigating myocardial injury. Studies conducted in 1994 demonstrated that this compound was effective in reducing infarct size in a rabbit model of myocardial ischemia. A notable finding from these early investigations was that this compound appeared to confer myocardial protection during ischemic events without inducing significant alterations in in vivo hemodynamics. nih.gov Furthermore, some research suggested that this compound's myoprotective effects might be independent of KATP channel inhibition, distinguishing it from other agents and indicating novel anti-ischemic characteristics. However, subsequent studies, particularly in pig models, presented evidence that this compound's cardioprotective effect was indeed sensitive to glibenclamide, a known KATP channel blocker, suggesting its action as a cardioselective KATP channel opener in these specific models. This divergence in findings across different animal models contributed to the early research trajectory of this compound, prompting further investigation into its precise mechanism of action.

Significance of this compound as a Research Compound within Cardiovascular Pharmacology

This compound's significance in cardiovascular pharmacology stems primarily from its perceived cardioselectivity. Unlike earlier generations of KATP channel openers such as cromakalim and pinacidil (B1677893), which often produced widespread vasodilatory effects and subsequent reflex tachycardia, this compound demonstrated the capacity to provide cardioprotection with minimal impact on systemic hemodynamics. nih.gov This characteristic made it an invaluable research compound for dissecting the mechanisms of myocardial protection independently of systemic vascular effects.

Cardiovascular pharmacology broadly encompasses the study of how chemical compounds influence the heart, the vascular system, and the neural pathways regulating cardiovascular function. This compound's direct engagement with myocardial protection and its interaction with KATP channels position it as a critical tool for understanding the molecular basis of anti-ischemic strategies and the physiological roles of these channels in cardiac tissue. Its ability to selectively protect heart muscle without causing significant systemic side effects in experimental models highlighted a promising avenue for developing targeted therapeutic interventions.

Overview of Principal Research Trajectories and Contributions of this compound Studies

Research involving this compound has largely focused on several principal trajectories, contributing significantly to the understanding of cardioprotection:

Myocardial Infarct Size Reduction: A central theme in this compound research has been its consistent ability to reduce myocardial infarct size in various experimental models of ischemia-reperfusion injury. This finding underscored its potential as an anti-ischemic agent.

Elucidation of KATP Channel Modulation: Studies have extensively investigated this compound's interaction with ATP-sensitive potassium channels. The debate surrounding its glibenclamide sensitivity across different species (e.g., rabbits versus pigs) has been a key research area, refining the understanding of KATP channel subtypes and their roles in cardioprotection. These studies have helped clarify the complexity of KATP channel pharmacology in cardiac tissue.

Comparative Pharmacology: A significant contribution of this compound studies has been the comparative analysis of its effects against other KATP channel openers like cromakalim and pinacidil. These comparisons revealed that while chemically related, this compound possessed distinct activities. For instance, in isolated rabbit cardiac tissue, U889232 had minimal effect on maximum tension in cardiac muscle, whereas cromakalim and pinacidil significantly decreased developed tension in a concentration-dependent manner. nih.gov This differentiation highlighted this compound's potential for more targeted cardiac effects.

Cardioprotection Independent of Hemodynamic Alterations: One of the most impactful contributions of this compound research is the demonstration that cardioprotection can be achieved in the absence of significant systemic hemodynamic changes. This finding challenged earlier notions that KATP channel opener-mediated cardioprotection was inextricably linked to their vasodilatory effects, opening new avenues for drug discovery focused solely on myocardial protection. nih.gov

Comparative Effects of this compound, Cromakalim, and Pinacidil in Cardiovascular Research Models

CompoundPrimary Action ClassEffect on Myocardial Infarct Size (Ischemia/Reperfusion)Effect on in vivo HemodynamicsGlibenclamide Reversibility (Myoprotection)Effect on Cardiac Muscle Tension (Isolated Rabbit Tissue)Effect on Vascular Relaxation (Isolated Segments)
This compound Cardioselective KATP OpenerReduces infarct sizeMinimal/No significant alteration nih.govVariable (Independent in rabbits, sensitive in pigs)Little effect on maximum tension nih.govProduces concentration-dependent relaxation, less potent than cromakalim nih.gov
Cromakalim KATP Opener, VasodilatorReduces infarct sizeProduces vasodilatation, potential reflex tachycardiaAntagonized by glibenclamide nih.govSignificantly decreased maximum tension nih.govProduces concentration-dependent relaxation, highly potent nih.gov
Pinacidil KATP Opener, Vasodilator(Not explicitly detailed for infarct size in provided snippets, but generally known for anti-ischemic properties) nih.govProduces vasodilatation, potential reflex tachycardiaCompletely antagonized by glyburide (B1671678) nih.govSignificantly decreased maximum tension nih.govProduces concentration-dependent relaxation, less potent than cromakalim nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25N5O2 B1662731 U89232 CAS No. 134017-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyano-2-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-(2-methylbutan-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-6-18(2,3)24-17(22-11-21)23-15-13-9-12(10-20)7-8-14(13)26-19(4,5)16(15)25/h7-9,15-16,25H,6H2,1-5H3,(H2,22,23,24)/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYZVGFXSLYSCF-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=NC1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)NC(=N[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158461
Record name U 89232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134017-78-0
Record name U 89232
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134017780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name U 89232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Characterization and Mechanistic Investigations of U89232

Modulation of Ion Channels by U89232

ATP-Sensitive Potassium (KATP) Channel Agonism

This compound primarily acts as an opener of ATP-sensitive potassium (KATP) channels. ctdbase.orgnih.govnih.govgithub.io

Evidence for Cardioselective KATP Channel Opening by this compound

Studies in open-chest pig models have provided significant evidence for the cardioselective KATP channel opening by this compound. Infusion of this compound before a 60-minute occlusion of the left anterior descending coronary artery (LADCA) significantly reduced infarct size (IS) to 18.5 ± 3.7% of the risk region, compared to 63.2 ± 3.3% in control animals (p < 0.001). nih.gov This cardioprotective effect was observed in the absence of any significant hemodynamic alterations or changes in regional wall function. ctdbase.orgnih.govnih.gov The profound cardioprotective effect of this compound, without affecting systemic hemodynamics, suggests its cardioselective action. ctdbase.orgnih.govnih.gov

Table 1: Infarct Size Reduction in a Pig Model of Myocardial Ischemia

GroupInfarct Size (% of Risk Region)Statistical Significance (vs. Control)
Control63.2 ± 3.3-
This compound18.5 ± 3.7p < 0.001
Glibenclamide69.5 ± 4.4NS
Glibenclamide + this compound61.2 ± 9.1NS (vs. Control), p < 0.001 (vs. This compound)
Comparative Analysis with First-Generation KATP Channel Openers (e.g., Cromakalim (B1669624), Pinacidil)

A comparative analysis of this compound with first-generation KATP channel openers like cromakalim and pinacidil (B1677893) reveals distinct profiles in vascular and cardiac tissues. In isolated vascular segments, all three compounds produced concentration-dependent relaxation. However, cromakalim was approximately 100-fold more potent than either pinacidil or this compound in inducing vascular relaxation. ctdbase.org

Regarding effects on cardiac tissue, this compound demonstrated minimal impact on maximum tension in isolated rabbit cardiac muscle. In contrast, cromakalim and pinacidil significantly decreased maximum developed tension in a concentration-dependent manner. ctdbase.org This differential effect further underscores this compound's cardioselectivity, as it provides myocardial protection during ischemia without inducing the significant vasodilatory or cardiodepressant effects observed with other KATP channel openers. ctdbase.org

Table 2: Comparative Potency in Vascular Relaxation (Relative to Cromakalim)

CompoundRelative Potency in Vascular RelaxationEffect on Cardiac Muscle Tension
Cromakalim100xSignificantly decreased
Pinacidil1xSignificantly decreased
This compound1xLittle effect
Studies on Glibenclamide Sensitivity and Antagonism of this compound Effects

However, studies in a rabbit model of myocardial ischemia presented a nuanced finding. While cromakalim's protective effect was abolished when combined with glibenclamide, this compound remained protective in the presence of glibenclamide (17.2 ± 4.9% of the risk region compared to 35.5 ± 4.6% in controls). ctdbase.org This suggests that in the rabbit model, this compound may produce myoprotection independent of KATP channel inhibition, indicating the compound might possess additional anti-ischemic characteristics not common to other known potassium channel openers. ctdbase.org

Electrophysiological Effects of this compound on Cardiac Tissue

Impact on Myocardial Action Potential Duration (APD)

The opening of KATP channels in cardiac tissue generally leads to a shortening of the action potential duration (APD). This occurs as the increased outward potassium current, mediated by KATP channels, accelerates repolarization. While specific quantitative data on this compound's direct impact on APD were not detailed in the provided information, its classification as a cardioselective KATP channel opener implies that it would induce APD shortening in myocardial cells, particularly under conditions of metabolic stress such as ischemia. ctdbase.orgnih.gov This electrophysiological alteration is considered a key mechanism by which KATP channel openers contribute to cardioprotection, by reducing cellular excitability and conserving ATP during ischemic events.

Relationship between Electrophysiological Modulation and Cardioprotection

The cardioprotective efficacy of this compound is a central aspect of its pharmacological profile. It has been shown to significantly reduce infarct size in models of myocardial ischemia medchemexpress.com. For instance, in open-chest pigs subjected to left anterior descending coronary artery (LADCA) occlusion, infusion of this compound significantly reduced infarct size compared to control groups. This reduction in infarct size was observed despite the absence of alterations in in vivo hemodynamics medchemexpress.commedchemexpress.com.

The link between this compound's electrophysiological modulation and its cardioprotective effects primarily stems from its proposed action on cardiac KATP channels. The activation of these channels in the heart can lead to a shortening of the action potential duration and a reduction in calcium influx, which can be beneficial during ischemic conditions by conserving ATP and preventing calcium overload, thereby protecting myocardial cells from damage . The glibenclamide-sensitive cardioprotection observed in pigs further supports the involvement of KATP channels in mediating its protective effects in this context medchemexpress.commedchemexpress.com.

Differentiation in Vascular Activity

A key distinguishing feature of this compound is its differential activity between vascular smooth muscle and cardiac tissue, particularly its lack of significant in vivo hemodynamic alterations. This contrasts sharply with other known KATP channel openers.

Analysis of this compound's Lack of In Vivo Hemodynamic Alterations

Unlike many KATP channel openers that are potent vasodilators and can cause hypotension, this compound has been consistently shown to have no effect on in vivo hemodynamic parameters medchemexpress.combiocat.commedkoo.com. Studies in animal models, such as pigs, demonstrate that infusion of this compound does not alter heart rate, mean arterial pressure, or regional wall function medchemexpress.commedchemexpress.com. This absence of systemic hemodynamic changes is crucial, as it suggests that this compound's cardioprotective benefits are achieved without the undesirable side effects of vasodilation often associated with other KATP channel activators.

Comparison of this compound's Effects on Vascular Smooth Muscle versus Cardiac Tissue

Research has directly compared the effects of this compound on isolated vascular and cardiac tissues, revealing its cardioselective nature biocat.com.

In isolated vascular segments, this compound does induce concentration-dependent relaxation, similar to other KATP channel openers like cromakalim and pinacidil. However, its potency in vascular relaxation is significantly lower. For example, cromakalim has been found to be approximately 100-fold more potent than this compound in producing relaxation in isolated vascular segments biocat.com. The effects of this compound in vascular tissue can be blunted by glyburide (B1671678), a KATP channel blocker, though not completely antagonized as seen with pinacidil biocat.com.

Conversely, in isolated rabbit cardiac tissue preparations, this compound exhibited little effect on maximum tension in cardiac muscle biocat.com. In stark contrast, cromakalim and pinacidil significantly decreased maximum developed tension in a concentration-dependent manner in cardiac tissue, effects that were effectively antagonized by glyburide biocat.com. These findings underscore this compound's preferential action on the heart, exerting cardioprotection without inducing the contractile depression or significant vasodilation seen with less selective KATP channel openers.

The differential effects are summarized in the table below:

CompoundEffect on Isolated Vascular Segments (Relaxation)Relative Potency (vs. Cromakalim)Effect on Isolated Cardiac Muscle (Maximum Tension)Antagonism by Glyburide (Vascular)Antagonism by Glyburide (Cardiac)
CromakalimConcentration-dependent relaxationMost potentSignificantly decreased developed tensionBluntedEffective
PinacidilConcentration-dependent relaxation~100-fold less potentSignificantly decreased developed tensionCompleteEffective
This compoundConcentration-dependent relaxation~100-fold less potentLittle effect on maximum tensionBluntedVariable (depends on model/mechanism) biocat.com

The data on infarct size reduction in a pig model further illustrates the cardioprotective effect of this compound:

Group (n=6)Infarct Size (% of Risk Region)Significance vs. Controls
Controls63.2 ± 3.3-
This compound18.5 ± 3.7p < 0.001
Glibenclamide69.5 ± 4.4NS
Glibenclamide + this compound61.2 ± 9.1NS vs. Controls, p < 0.001 vs. This compound
Data adapted from studies in open-chest pigs subjected to LADCA occlusion medchemexpress.com.

These detailed research findings collectively demonstrate that this compound, while chemically related to cromakalim, possesses a distinct pharmacological profile characterized by its cardioselectivity and the ability to confer myocardial protection without inducing systemic hemodynamic alterations, making it a unique agent in the realm of cardiovascular therapeutics.

Biological Activity and Therapeutic Efficacy Research of U89232

Cardioprotective Properties

U89232 has demonstrated significant cardioprotective effects in various experimental models, particularly in the context of myocardial ischemia and reperfusion injury.

Research on Reduction of Myocardial Infarct Size by this compound

Studies have consistently shown this compound's ability to reduce myocardial infarct size. In a rabbit model of myocardial ischemia, this compound was reported to reduce myocardial infarct size by nearly 50% compared to non-treated controls ontosight.ai. Specifically, infarct size in the this compound-treated group was 17.2 ± 4.9% of the risk region, significantly lower than the control group's 35.5 ± 4.6% ontosight.aiguidechem.com.

Further research in an open-chest pig model subjected to coronary artery occlusion and reperfusion confirmed this protective effect. Infusion of this compound before ischemia significantly reduced infarct size to 18.5 ± 3.7% of the risk region, in stark contrast to the control group's 63.2 ± 3.3% americanchemicalsuppliers.com.

Table 1: Reduction of Myocardial Infarct Size by this compound

ModelTreatment Group (Infarct Size % of Risk Region)Control Group (Infarct Size % of Risk Region)Significance (p-value)Source
Rabbit17.2 ± 4.9%35.5 ± 4.6%Not specified, approx 50% reduction ontosight.aiguidechem.com
Pig18.5 ± 3.7%63.2 ± 3.3%< 0.001 americanchemicalsuppliers.com

Investigations into Mitigation of Ischemia-Reperfusion Injury

This compound has been investigated for its capacity to mitigate ischemia-reperfusion injury, a critical aspect of myocardial damage following ischemic events. The compound protects the myocardium from ischemic injury, as evidenced by its ability to reduce infarct size in models of ischemia-reperfusion ontosight.ainih.gov. This protective action is a direct contribution to lessening the damage caused by the restoration of blood flow after a period of ischemia.

Studies on this compound's Role in Mimicking Ischemic Preconditioning

Ischemic preconditioning is an endogenous protective phenomenon where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults hodoodo.combio-fount.com. This compound has been studied for its potential to mimic this protective effect. Some research suggests that this compound, as a cardioselective potassium channel opener, could mimic aspects of ischemic preconditioning nih.gov. The mechanism of ischemic preconditioning often involves the activation of mitochondrial KATP channels bio-fount.com. The interaction of this compound with these channels is central to understanding its preconditioning-like effects.

Antianginal Potential of this compound

Beyond its acute cardioprotective effects, this compound has also been explored for its potential as an antianginal agent nih.gov. Angina pectoris is characterized by chest pain due to insufficient oxygen supply to the heart muscle, typically treated by reducing myocardial oxygen demand or increasing supply. As a derivative of cromakalim (B1669624), a known potassium channel opener, this compound's anti-ischemic properties suggest its utility in managing anginal symptoms by improving the heart's tolerance to ischemia nih.gov.

Exploration of Novel Anti-ischemic Mechanisms Independent of KATP Channel Inhibition

A notable area of research concerning this compound involves its anti-ischemic mechanisms, particularly whether they are independent of ATP-sensitive potassium (KATP) channel inhibition. While this compound is a derivative of the KATP channel opener cromakalim, studies have presented conflicting findings regarding its glibenclamide sensitivity, which is a common KATP channel blocker.

In a rabbit model of myocardial ischemia, this compound's cardioprotective effect (reduction of infarct size) was found to be not reversible by glibenclamide ontosight.aiguidechem.com. This suggests that in this specific model, this compound produced myoprotection through mechanisms independent of KATP channel inhibition, indicating novel anti-ischemic characteristics guidechem.com.

In contrast, a study in a pig model demonstrated that the infarct size reduction induced by this compound was sensitive to glibenclamide americanchemicalsuppliers.com. In this model, glibenclamide administration before this compound infusion blocked the infarct size-reducing effect of this compound, indicating a KATP channel-dependent mechanism in pigs americanchemicalsuppliers.com. This highlights potential species-specific differences or context-dependent mechanisms of action for this compound.

Potential Therapeutic Applications Beyond Cardiovascular System

While this compound has been extensively studied for its cardiovascular benefits, particularly its cardioprotective and antianginal properties, the retrieved research primarily focuses on these applications. Information regarding specific therapeutic applications of this compound beyond the cardiovascular system is not extensively documented in the available research findings.

Preclinical Research on this compound Remains Undisclosed

Despite a comprehensive search of publicly available scientific literature and databases, no specific information has been found regarding the chemical compound designated as "this compound." This suggests that "this compound" may be an internal project code, a compound that has not been disclosed in public research, or a misidentified designation.

Consequently, it is not possible to provide an article detailing the preclinical research methodologies and findings for this specific compound as requested. The established outline, which includes in vitro and in vivo studies, cannot be populated with scientifically accurate information without primary data on this compound.

General methodologies for preclinical cardiovascular research, which would typically be applied to a compound like the one described in the prompt, are well-established. These include:

In Vitro Model Systems: These laboratory-based studies are crucial for initial screening and mechanistic understanding. They often involve the use of isolated tissues and cells to observe the direct effects of a compound.

Isolated Cardiac Tissue Preparations: Tissues such as rabbit cardiac muscle are used to assess the compound's impact on cardiac function, including contractility and electrophysiology, in a controlled environment.

Vascular Smooth Muscle Tissue Studies: These experiments investigate the effects of a compound on blood vessel tone and reactivity, which is important for understanding its potential impact on blood pressure and blood flow.

Cellular Electrophysiology Assays: These assays focus on the ionic currents in individual heart cells to determine a compound's effect on the cardiac action potential and to identify any pro-arrhythmic or anti-arrhythmic properties.

In Vivo Animal Models: Once a compound shows promise in in vitro studies, it is then typically evaluated in living organisms to understand its effects in a more complex physiological system.

Myocardial Ischemia-Reperfusion Injury Models: Animal models, often involving rabbits, pigs, or dogs, are used to simulate the conditions of a heart attack and subsequent restoration of blood flow. This allows researchers to see if a compound can protect the heart muscle from damage.

Without any specific data for a compound identified as this compound, any attempt to generate an article based on the provided outline would be speculative and would not meet the required standards of scientific accuracy. Further investigation would be contingent on the public disclosure of research pertaining to this specific compound.

Preclinical Research Methodologies and Findings for U89232

In Vivo Animal Models in U89232 Investigations

Hemodynamic Monitoring and Analysis in Preclinical Settings

Preclinical investigations into the hemodynamic profile of this compound have consistently demonstrated its unique characteristic of providing cardioprotection without inducing significant systemic hemodynamic alterations. In a study involving anesthetized, open-chest New Zealand White rabbits, U-89232 was administered intravenously at a dose of 20 micrograms/kg. nih.gov Continuous monitoring of hemodynamic parameters revealed that U-89232 did not produce any noteworthy hemodynamic effects. nih.gov Specifically, unlike its analogue cromakalim (B1669624), U-89232 did not cause hypotension. nih.gov

The table below summarizes the hemodynamic findings for this compound in a preclinical rabbit model.

Table 1: Hemodynamic Effects of this compound in Anesthetized Rabbits

Parameter Vehicle Control This compound (20 µg/kg i.v.)
Mean Arterial Pressure (mmHg) No significant change No significant change
Heart Rate (beats/min) No significant change No significant change

Data derived from a study in anesthetized, open-chest New Zealand White rabbits. nih.gov

These findings highlight the cardioselective nature of this compound, suggesting its potential as a therapeutic agent that can target the myocardium without the adverse hemodynamic consequences often associated with other potassium channel openers.

Comparative Preclinical Studies of this compound with Analogues and Established Therapeutic Agents

Comparative studies have been instrumental in elucidating the distinct pharmacological profile of this compound relative to its analogue, cromakalim, and the established ATP-sensitive potassium (KATP) channel blocker, glibenclamide (also known as glyburide).

In a direct comparison, cromakalim produced profound hypotension, with a decrease in mean arterial pressure exceeding 30%. nih.gov In stark contrast, U-89232 did not elicit any such hemodynamic changes. nih.gov Despite the lack of vascular effects, both compounds demonstrated the ability to reduce infarct size in a rabbit model of ischemia-reperfusion injury. nih.gov

Further investigations in isolated vascular and cardiac tissues provided more detail on their differential effects. All three compounds—this compound, cromakalim, and pinacidil (B1677893) (another KATP channel opener)—induced concentration-dependent relaxation in isolated vascular segments. However, cromakalim was found to be approximately 100-fold more potent than both pinacidil and U-89232 in this regard.

The KATP channel blocker glibenclamide was used to probe the mechanism of action. Glibenclamide completely antagonized the vascular relaxation effects of pinacidil. Interestingly, it only partially blunted the effects of cromakalim and U-89232. nih.gov

In isolated rabbit cardiac tissue, U-89232 had minimal impact on the maximum tension in the cardiac muscle. Conversely, both cromakalim and pinacidil caused a significant, concentration-dependent decrease in maximum developed tension, an effect that was effectively antagonized by glibenclamide. nih.gov This suggests that while chemically related to cromakalim, U-89232 possesses a unique activity profile that is not entirely characteristic of other known potassium channel openers. nih.gov

The table below provides a comparative summary of the preclinical findings for this compound, its analogue, and an established therapeutic agent.

Table 2: Comparative Preclinical Effects of this compound, Cromakalim, and Glibenclamide

Compound Effect on Mean Arterial Pressure Effect on Isolated Vascular Tissue Interaction with Glibenclamide in Vascular Tissue Effect on Isolated Cardiac Muscle Tension
This compound No significant change nih.gov Relaxation (less potent than cromakalim) nih.gov Effects blunted nih.gov Little effect nih.gov
Cromakalim Profound hypotension (>30% decrease) nih.gov Potent relaxation nih.gov Effects blunted nih.gov Significant decrease nih.gov
Glibenclamide N/A (used as an antagonist) N/A (used as an antagonist) Antagonizes effects of KATP channel openers nih.gov Antagonizes effects of cromakalim and pinacidil nih.gov

These comparative preclinical studies underscore the distinct profile of this compound as a cardioselective agent with myocardial protective effects, but without the significant vasodilatory and hypotensive effects of its analogue, cromakalim.

Chemical Synthesis and Structure Activity Relationship Sar Studies of U89232

Synthetic Pathways for U89232 and its Analogues

The precise, detailed, step-by-step synthetic pathway for this compound is not extensively documented in publicly available summaries. However, this compound is consistently identified as a cyanoguanidine analog derived from cromakalim (B1669624). The synthesis of cromakalim, a related benzopyran, generally involves several stages. This includes the initial reaction of 4-cyanophenol with 2-hydroxy-2-methyl-3-butyne, potentially forming a propargyl carbocation that attacks the aromatic ring, followed by capture of the adjacent phenol (B47542) oxygen to form the benzopyran ring. nih.gov Subsequent steps involve the addition of hypobromous acid to yield a bromohydrin, which then cyclizes to an epoxide in the presence of sodium hydroxide. nih.gov Ring opening of the oxirane with ammonia (B1221849) provides amino alcohols, which are then acylated. nih.gov

For the synthesis of analogues within the broader cyanoguanidine and benzopyran classes, various strategies are employed. Substituted benzopyran derivatives can be synthesized via one-pot reactions, for instance, by reacting 2-chlororesorcinol (B1584398) with malononitrile (B47326) in the presence of aldehydes or ketones. thegoodscentscompany.com The versatility of the cyano group, a key feature in cyanoguanidines, allows for its transformation into a wide range of functional groups, including amides, carboxylic acids, and amines, which are crucial for constructing diverse molecular architectures. researchgate.net

Derivatization Strategies for Optimizing Pharmacological Profiles

Derivatization strategies play a crucial role in optimizing the pharmacological profiles of chemical compounds by altering their physical and chemical properties. spectroscopyonline.com While specific derivatization examples directly applied to this compound for optimization are not detailed, the principles applied to related nitrile-containing pharmaceuticals and KATP channel openers offer insights. Chemical derivatization can introduce chromophores or fluorophores to enhance detection or modify functional groups such as alcohols, carboxylic acids, amines, and sulfhydryls to improve stability or volatility. spectroscopyonline.comlibretexts.org

In the context of cyanoguanidines, the nitrile group is a significant pharmacophore. Its substitution can modulate the basicity of the guanidine (B92328) moiety and influence hydrogen bonding properties, which are critical for receptor interactions. nih.gov This ability to fine-tune properties through derivatization is essential for improving aspects like absorption, distribution, metabolism, and excretion (ADME) profiles, and enhancing receptor affinity to achieve desired pharmacological responses. scirp.org For instance, replacing a hydrogen with a sterically insignificant nitrile group can lower the cLogP (calculated logarithm of the partition coefficient) by approximately half an order of magnitude, impacting lipophilicity. nih.gov

Structure-Activity Relationships for Cardioselectivity and Anti-ischemic Efficacy

This compound is characterized by its cardioselectivity, acting as an opener of ATP-sensitive potassium (KATP) channels. A key finding in its structure-activity relationship (SAR) is its ability to provide myocardial protection during ischemia without inducing significant alterations in in vivo hemodynamics. This distinguishes this compound from earlier KATP channel openers like cromakalim and pinacidil (B1677893), which exhibit potent vasodilatory properties alongside their anti-ischemic effects.

Studies have investigated the reversibility of this compound's effects with KATP channel blockers like glibenclamide. In a rabbit model of myocardial ischemia, this compound was found to be protective even in the presence of glibenclamide, suggesting a novel anti-ischemic characteristic that might be independent of KATP channel inhibition in that specific context. nih.gov However, in a pig model, the cardioprotective effect of this compound was observed to be fully reversible by glibenclamide, indicating its action as a cardioselective KATP channel opener in this model. This highlights the complexity and potential model-dependent nature of its mechanism of action. The reduction in infarct size by this compound in a pig model was significant (18.5 ± 3.7% of the risk region compared to 63.2 ± 3.3% for controls), and this effect was blocked by glibenclamide.

The SAR of KATP channel openers is diverse, encompassing various chemical classes including benzopyrans and cyanoguanidines. youtube.com Understanding these relationships allows medicinal chemists to modify chemical structures to enhance desired biological activities, such as cardioselectivity, and to minimize undesirable side effects. ug.edu.ge

Development of Novel Cyanoguanidine and Benzopyran Derivatives

This compound itself represents a significant development as a cardioselective cyanoguanidine analog of cromakalim, a benzopyran derivative. The benzopyran moiety is a privileged medicinal pharmacophore, forming the core of numerous natural compounds and drugs, and is associated with a wide array of biological activities including anti-tumor, anti-inflammatory, and vasodilatory effects. thegoodscentscompany.com Research continues into the development of novel benzopyran derivatives for various therapeutic applications.

Similarly, the cyanoguanidine functionality is present in several drugs and drug leads, and its chemical properties, particularly the nitrile group, allow for tuning of nitrogen basicity and hydrogen bonding. nih.gov This moiety can act as a bioisostere for other functional groups, offering flexibility in drug design. nih.gov Recent advancements include the discovery of novel cyanoguanidine derivatives designed as biased μ-opioid receptor agonists, demonstrating the ongoing exploration of this chemical scaffold for diverse therapeutic targets. The development of this compound underscores the potential of combining cyanoguanidine and benzopyran structural elements to achieve specific pharmacological profiles, particularly in cardiovascular therapy.

Toxicological Profile and Safety Assessment of U89232

Acute Toxicology Investigations

Acute toxicology investigations aim to identify adverse effects occurring within a short period, typically 24 hours, following a single or multiple doses of a test substance within that timeframe asianjpr.comeuropa.eu. The primary objective is to determine the potential for immediate life-threatening effects and to establish a median lethal dose (LD50) or a non-lethal acute effect asianjpr.com. Studies are generally conducted in two species, often rodents, and observations include clinical signs of toxicity, morbidity, and mortality nih.govasianjpr.comajol.inforesearchgate.nettopra.org. Physical parameters like food intake and weight gain are recorded, and post-mortem examinations, including gross pathological and histopathological assessments, are performed on organs asianjpr.comresearchgate.net.

Data for U89232: No specific acute toxicity data for this compound were found in the conducted searches.

Sub-chronic and Chronic Toxicity Studies

Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over moderate to extended periods. Sub-chronic studies typically range from 28 to 90 days, while chronic studies can extend from 90 days up to 12 months or more, often covering a significant portion of an animal's lifespan slideshare.netfda.govoecd.orgcriver.cominvitrocue.com. These studies are designed to identify cumulative and delayed adverse effects, characterize target organs, and help predict appropriate doses for longer-term studies or human exposure slideshare.netfda.govcriver.cominvitrocue.com.

Key assessments in these studies include:

Clinical Observations: Daily observations for signs of toxicity, behavioral changes, and mortality ajol.inforesearchgate.netmdpi.com.

Body Weight and Food Consumption: Regular monitoring of body weight and food intake ajol.inforesearchgate.netmdpi.comtjnpr.org.

Hematology and Clinical Chemistry: Analysis of blood and serum parameters to detect systemic effects on organ function (e.g., liver, kidney) ajol.inforesearchgate.netmdpi.comtjnpr.orgnih.govnih.gov.

Urinalysis: Assessment of urine composition tjnpr.org.

Organ Weights: Measurement of organ weights at necropsy ajol.infomdpi.com.

Histopathology: Microscopic examination of tissues and organs for treatment-related abnormalities ajol.inforesearchgate.netmdpi.comnih.gov.

Data for this compound: No specific sub-chronic or chronic toxicity data for this compound were found in the conducted searches.

Reproductive and Developmental Toxicology Research

Reproductive and developmental toxicology (DART) studies assess the potential adverse effects of a substance on fertility, sexual function, embryonic development, and postnatal development scimagojr.comerbc-group.comintoxlab.comuic.eduecetoc.orgtoxicology.org. These studies are crucial for identifying hazards to the reproductive system of adult males and females, as well as potential effects on the developing offspring, such as malformations, growth retardation, or mortality scimagojr.comerbc-group.comecetoc.orgnih.gov. DART studies are typically conducted in rodents and rabbits, following established guidelines erbc-group.comintoxlab.comca.gov.

Common study designs include:

Fertility and Early Embryonic Development (Segment I): Evaluates effects on male and female reproductive function and early embryonic development up to implantation erbc-group.comintoxlab.com.

Embryo-Fetal Development (Segment II): Focuses on the effects during organogenesis, assessing fetal viability, growth, and structural abnormalities erbc-group.comintoxlab.comecetoc.org.

Pre- and Post-natal Development (Segment III) / Extended One-Generation Reproductive Toxicity Study: Examines effects on offspring development from gestation through lactation and into adulthood, including physical and neurobehavioral development erbc-group.comintoxlab.comecetoc.orgnih.gov.

Data for this compound: No specific reproductive or developmental toxicology data for this compound were found in the conducted searches.

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity assessments are designed to detect compounds that induce genetic damage, which can lead to mutations or chromosomal aberrations ich.orgnelsonlabs.comservice.gov.uktuvsud.com. Such damage is a key event in carcinogenicity service.gov.uk. A standard test battery typically includes both in vitro and in vivo assays ich.orgnelsonlabs.comservice.gov.uknih.gov.

Key tests include:

Bacterial Reverse Mutation Test (Ames Test): An in vitro assay using bacteria to detect gene mutations ich.orgnelsonlabs.commdpi.com.

In Vitro Mammalian Cell Cytogenetic Tests: Such as the chromosome aberration test or micronucleus test, performed in mammalian cells to detect chromosomal damage ich.orgnelsonlabs.comtuvsud.com.

In Vivo Genotoxicity Tests: Often involve rodent hematopoietic cells (e.g., bone marrow micronucleus test) to assess chromosomal damage in a living system nih.govich.orgnelsonlabs.comtuvsud.com.

Data for this compound: No specific genotoxicity or mutagenicity data for this compound were found in the conducted searches.

Ecotoxicological Considerations in Compound Development

Ecotoxicological considerations involve evaluating the potential harmful effects of a chemical compound on the environment and its ecosystems. This includes assessing toxicity to various organisms (e.g., aquatic life, terrestrial organisms) and understanding its environmental fate (e.g., persistence, bioaccumulation, mobility). While the provided search results did not yield specific ecotoxicological data for this compound, the broader context of compound development necessitates such assessments to ensure environmental safety. These studies inform risk assessments for environmental exposure and guide responsible manufacturing and disposal practices.

Data for this compound: No specific ecotoxicological data for this compound were found in the conducted searches.

Compound Names and PubChem CIDs

Clinical Research Trajectory and Translational Aspects of U89232 Based on General Principles

General Methodological Considerations in Early Phase Clinical Investigations

Early-phase clinical trials are the first step in evaluating a new drug in humans and are primarily focused on safety. simbecorion.com These trials follow extensive preclinical research, which includes laboratory and animal studies to assess the initial safety and efficacy of the treatment. simbecorion.com The outcomes of these early trials are critical in determining whether a compound can advance in the clinical development process. simbecorion.com

The initial stages of human testing are typically divided into Phase I and Phase II trials. lindushealth.com

Phase I Clinical Trials: The primary objective of Phase I trials is to assess the safety, tolerability, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body) of a new treatment. lindushealth.comuc.edu These studies usually involve a small number of healthy volunteers, typically 20 to 100. uc.edu However, in the case of drugs with expected significant side effects, such as those in oncology, patients with the target condition may be included. lindushealth.com

A key goal in Phase I is to determine the maximum tolerated dose (MTD), which is the highest dose that can be administered without unacceptable side effects. lindushealth.com This is often achieved through dose-escalation studies, where participants are given increasing doses of the drug. simbecorion.com Throughout the trial, subjects are closely monitored for any adverse effects through vital sign monitoring and laboratory tests of blood and urine. simbecorion.com

Phase I trials can be further subdivided into:

Phase Ia: These trials often involve single ascending dose (SAD) studies in healthy volunteers to assess safety and pharmacokinetics.

Phase Ib: These studies may involve multiple ascending doses (MAD) and are sometimes conducted in patients with the target disease to gather preliminary evidence of the drug's activity.

Phase II Clinical Trials: If a new treatment is deemed safe in Phase I, it can proceed to Phase II trials. cancerresearchuk.org Phase II studies are designed to evaluate the drug's effectiveness for a particular condition and to continue monitoring its safety in a larger group of participants (typically 100 to 300) who have the disease being studied. uc.edu

The main goals of Phase II trials are to determine if the drug has a beneficial effect on the target population and to refine the dosage for larger-scale Phase III trials. lindushealth.comoakwoodlabs.com This phase helps to establish a preliminary understanding of the therapeutic dose level and dosing frequency. uc.edu The data collected on efficacy and side effects in Phase II are crucial for designing the more extensive and definitive Phase III trials. lindushealth.com

The following table illustrates the typical structure and objectives of early-phase clinical trials for a hypothetical cardioselective agent like U89232.

PhasePrimary ObjectivesTypical ParticipantsKey Assessments
Phase I - Assess safety and tolerability- Determine pharmacokinetics (PK)- Determine pharmacodynamics (PD)- Establish Maximum Tolerated Dose (MTD)Small number of healthy volunteers (20-100) or patients with the target condition. uc.edu- Adverse event monitoring- Vital signs- Laboratory tests- Drug concentration in blood/urine
Phase II - Evaluate preliminary efficacy- Further assess safety in patients- Determine optimal dose rangeLarger group of patients with the target disease (100-300). uc.edu- Clinical endpoints related to the disease- Biomarker analysis- Continued safety monitoring

Translational Research from Preclinical Findings to Clinical Relevance

Translational research is the critical bridge between basic scientific discoveries made in the laboratory and their application in clinical practice. nih.govfroedtert.com This "bench-to-bedside" approach is fundamental to drug development, aiming to ensure that innovations from preclinical studies have the highest probability of success in terms of safety and benefit to society. nih.gov

For a compound like this compound, the journey from a promising molecule to a potential clinical candidate begins with extensive preclinical studies. nih.gov These in vitro (test tube) and in vivo (animal) studies are designed to provide essential information on the drug's safety, efficacy, and appropriate dosage before it is tested in humans. simbecorion.com

Key aspects of translating preclinical findings for this compound would include:

Predictive Preclinical Models: The selection of appropriate animal models is crucial. nih.gov These models should mimic the human cardiovascular condition as closely as possible to provide relevant data on the drug's potential effects. The complexity of human physiology presents a significant challenge in creating perfectly translatable animal models. pharmafeatures.com

Pharmacokinetics and Pharmacodynamics (PK/PD) Modeling: Preclinical studies establish the PK/PD profile of this compound. This includes understanding its absorption, distribution, metabolism, and excretion (ADME). This data is then used to predict how the drug will behave in humans and to inform the starting dose for Phase I trials. amsbiopharma.com

Biomarker Identification: Identifying and validating biomarkers in preclinical studies can provide early indications of a drug's efficacy or toxicity. amsbiopharma.com For a cardioselective agent, these might include markers of cardiac function or target engagement. These biomarkers can then be monitored in early-phase clinical trials to provide evidence of the drug's mechanism of action in humans.

The table below provides an example of how preclinical data for this compound would be translated into the design of early-phase clinical trials.

Preclinical FindingClinical Translation in Early Phase Trials
High selectivity for β1-adrenergic receptors in animal models. Phase I/II: Assess for specific effects on heart rate and blood pressure with minimal impact on β2-mediated functions (e.g., bronchial smooth muscle).
Favorable safety profile in animal toxicology studies. Phase I: Start with a low, safe dose in humans and carefully escalate to determine the MTD. lindushealth.com
Effective reduction of heart rate and blood pressure in hypertensive animal models. Phase II: Evaluate the efficacy of this compound in treating patients with hypertension or other relevant cardiovascular conditions.
Identified a specific biomarker of target engagement in preclinical studies. Phase I/II: Measure the biomarker in trial participants to confirm that this compound is hitting its intended target in humans.

Challenges and Future Directions in Clinical Development of Cardioselective Agents

The development of new cardiovascular drugs, including cardioselective agents like this compound, faces significant challenges. nih.gov Despite major advances in cardiovascular medicine, heart disease remains a leading cause of death globally, and there is a continuous need for new and improved therapies. nih.govnih.gov

Challenges:

High Bar for Safety and Efficacy: New cardiovascular drugs must demonstrate a very high level of safety due to the large and often long-term patient populations that will use them. The therapeutic landscape is populated with effective existing treatments, setting a high bar for the efficacy of new agents.

Predictive Models: As previously mentioned, a major hurdle is the disparity between animal models and human clinical outcomes. pharmafeatures.com Improving the predictive power of preclinical models is essential to reduce the high attrition rate of drugs in clinical trials.

Increasing Development Costs: The cost of bringing a new drug to market is substantial, and the incentive for pharmaceutical companies to invest in cardiovascular research has been impacted by these rising costs and the risk of failure. nih.gov

Patient Heterogeneity: Cardiovascular diseases are complex and can vary significantly between individuals. This heterogeneity can make it challenging to demonstrate a consistent benefit of a new drug across a broad patient population in clinical trials.

Future Directions:

Innovative Trial Designs: There is a growing interest in more efficient and informative clinical trial designs, such as adaptive trials. lindushealth.comnih.gov These designs allow for modifications to the trial based on accumulating data, which can help to more quickly identify the most effective dose or patient population.

Personalized Medicine: The use of biomarkers and genetic information to identify patients who are most likely to benefit from a particular treatment is a key aspect of personalized medicine. This approach could help to improve the success rate of clinical trials for cardioselective agents by targeting the right drug to the right patient.

New Therapeutic Targets: A deeper understanding of the molecular basis of cardiovascular disease is leading to the identification of novel therapeutic targets. This will drive the development of the next generation of cardioselective agents with new mechanisms of action.

Public-Private Partnerships: Collaboration between academic institutions, biotechnology companies, and pharmaceutical companies will be crucial for advancing the discovery and development of new cardiovascular medicines. nih.gov

The following table summarizes the key challenges and future directions in the clinical development of cardioselective agents.

ChallengesFuture Directions
High safety and efficacy standardsDevelopment of drugs with novel mechanisms of action
Poorly predictive preclinical modelsImproved and more translatable preclinical models
High cost and long duration of clinical trialsAdoption of innovative and adaptive trial designs lindushealth.comnih.gov
Patient heterogeneity in disease and treatment responseFocus on personalized medicine and biomarker-driven patient selection

Future Research Directions and Unanswered Questions Regarding U89232

Elucidation of Remaining Mechanistic Ambiguities for U89232

Despite its established cardioprotective effects, the precise molecular mechanisms underlying this compound's action, particularly its interaction with KATP channels and potential glibenclamide-insensitive pathways, require further detailed investigation.

Detailed Subtype Specificity of KATP Channel Interaction

KATP channels are complex hetero-octameric structures composed of pore-forming Kir6 subunits (Kir6.1, Kir6.2) and regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, SUR2B). These subtypes exhibit distinct tissue distributions and gating properties; for instance, SUR1/Kir6.2 channels are found in pancreatic cells and neurons, SUR2A/Kir6.2 in cardiac myocytes, and SUR2B/Kir6.1 in vascular smooth muscle nih.gov.

This compound is generally considered a cardioselective KATP channel opener. However, studies have presented conflicting results regarding its sensitivity to glibenclamide, a known KATP channel blocker. Early research in rabbits suggested that the cardioprotective effect of U-89232 was not influenced by glibenclamide, leading to questions about whether it was operating as a potassium channel opener or via a KATP channel-independent mechanism. In contrast, studies conducted in pigs demonstrated that glibenclamide was able to completely antagonize the infarct size-reducing effect of U-89232, strongly supporting a KATP channel-mediated mechanism in this model. This discrepancy has been attributed to potential differences in animal models or the dosage of U-89232 used.

Future research must focus on precisely identifying the KATP channel subtypes (e.g., specific Kir6.x/SURx combinations) with which this compound primarily interacts in cardiac tissue. This would involve:

Molecular Characterization: Utilizing advanced molecular techniques to determine the binding affinity and kinetics of this compound to various recombinant KATP channel subtypes expressed in heterologous systems.

Tissue-Specific Studies: Conducting comparative studies across different animal models (e.g., rabbit vs. pig) and isolated cardiac preparations to reconcile the observed glibenclamide sensitivity discrepancies and understand the underlying physiological reasons.

Structural Biology: Employing cryo-electron microscopy (cryo-EM) or X-ray crystallography to elucidate the atomic-level structure of this compound in complex with cardiac KATP channel subunits, providing insights into its binding pocket and mechanism of activation. This would facilitate the rational design of more selective activators.

Investigation of Glibenclamide-Insensitive Cardioprotective Pathways

The observations in some models that this compound's cardioprotective effects are not entirely reversible by glibenclamide suggest the involvement of KATP channel-independent pathways. This implies that this compound might possess novel anti-ischemic characteristics beyond direct KATP channel opening.

Potential glibenclamide-insensitive mechanisms could include:

Modulation of Intracellular Calcium Homeostasis: KATP channel openers, in general, may influence intracellular calcium stores by reducing calcium uptake into the sarcoplasmic reticulum or inhibiting calcium release. Hyperpolarization induced by potassium channel openers might also inhibit the production of inositol (B14025) trisphosphate (IP3), thereby reducing calcium release from intracellular stores. Investigating if this compound exerts such effects independently of KATP channel activation is crucial.

Direct Enzyme Modulation: Exploring whether this compound directly interacts with or modulates the activity of other enzymes or signaling proteins involved in cellular metabolism or stress responses, which could contribute to its protective effects.

Mitochondrial Targets: Given the role of KATP channels in coupling cell metabolism to excitability, investigating whether this compound has direct effects on mitochondrial function, such as modulating mitochondrial permeability transition pore opening or respiratory chain activity, independent of sarcolemmal KATP channels.

Detailed research using genetic knockout models for specific KATP channel subunits and pharmacological tools targeting other potential pathways would be instrumental in dissecting these complex mechanisms.

Exploration of New Therapeutic Avenues for this compound and its Analogues

This compound was initially developed as an antianginal and cardioprotective agent, with potential clinical applications in various forms of angina, myocardial infarction with early thrombolysis, and cardiac surgery. Its cardioselective nature, which avoids the systemic hypotensive effects and reflex tachycardia associated with earlier generation potassium channel openers like cromakalim (B1669624), makes it a promising candidate for prophylactic treatment of myocardial infarction.

Future research should explore:

Beyond Cardioprotection: Given that potassium channels are widely distributed and control a broad range of cellular functions, this compound and its analogues could potentially be investigated for therapeutic applications beyond myocardial ischemia. This might include neurological disorders, smooth muscle disorders, or other conditions where KATP channel modulation plays a role.

Analogue Development for Specificity: The development of novel analogues with enhanced selectivity for specific KATP channel subtypes or other identified glibenclamide-insensitive targets could open new therapeutic avenues. For example, if a specific KATP subtype is implicated in a particular disease, designing an analogue with high affinity for that subtype could lead to a more targeted therapy.

Combination Therapies: Investigating the synergistic potential of this compound with existing or emerging therapies for cardiovascular diseases or other conditions.

Advanced Preclinical Modeling and Biomarker Discovery for this compound Efficacy

Preclinical studies are fundamental for understanding drug efficacy and translating findings to clinical settings. This compound has been studied in various animal models, including rabbits and pigs. Pig models, in particular, have proven valuable for evaluating KATP channel openers due to their unequivocal KATP channel effects, unlike some rodent models where glibenclamide itself can complicate interpretations.

Future research should focus on:

Refined Animal Models: Utilizing more advanced and clinically relevant large animal models (e.g., swine, canines) that closely mimic human cardiovascular physiology and disease progression, especially for chronic conditions. This includes models of chronic ischemia, heart failure, and reperfusion injury.

Biomarker Identification: A critical unanswered question is the identification of reliable biomarkers for this compound efficacy. This would involve:

Molecular Biomarkers: Searching for changes in gene expression, protein levels, or metabolite profiles in response to this compound treatment that correlate with cardioprotection.

Imaging Biomarkers: Exploring non-invasive imaging techniques (e.g., MRI, PET) to identify physiological or structural changes indicative of drug efficacy, such as improved myocardial perfusion, reduced edema, or preserved cardiac function.

Translational Biomarkers: Identifying biomarkers that are measurable in both preclinical models and human subjects to facilitate clinical translation and patient stratification.

Innovative Synthetic Approaches for Enhanced Selectivity and Potency of this compound Derivatives

This compound is a cyanoguanidine analog of cromakalim, featuring a guanidine (B92328) backbone with a cyano group, a benzopyran ring system, and a dimethylpropyl chain. The nitrile group, a key pharmacophore in many pharmaceuticals, can play diverse roles in molecular recognition, including mimicking carbonyls or displacing "unhappy water" molecules, which can enhance bioavailability and biological activity. Structure-activity relationship (SAR) studies on benzopyranyl cyanoguanidines have already explored modifications to the cyanoguanidine portion to optimize cardioselective anti-ischemic KATP channel openers.

Future research should leverage innovative synthetic approaches to design and synthesize this compound derivatives with:

Improved Subtype Selectivity: Rational design based on structural insights (from 8.1.1) to create derivatives that preferentially activate cardiac KATP channel subtypes (e.g., SUR2A/Kir6.2) while minimizing activity at other KATP channels (e.g., pancreatic SUR1/Kir6.2) to reduce potential off-target effects.

Enhanced Potency: Medicinal chemistry efforts to optimize the binding affinity and intrinsic activity of this compound derivatives, leading to lower effective concentrations.

Pharmacokinetic Optimization: Designing derivatives with improved pharmacokinetic properties, such as better oral bioavailability, longer half-life, or reduced metabolic clearance, to enhance their therapeutic utility.

Novel Scaffolds: Exploring entirely new chemical scaffolds that retain or improve upon the desirable properties of this compound, potentially leading to compounds with superior safety and efficacy profiles. This could involve exploring bioisosteric replacements or novel ring systems.

Assessment of Long-term Safety and Efficacy Profile of this compound in Relevant Models

While acute cardioprotective effects of this compound have been demonstrated, there is a significant gap in the understanding of its long-term safety and efficacy. The potential for tolerance development, as observed with repeated ischemia in conscious rabbits, highlights the necessity for chronic studies.

Future research should include:

Chronic Efficacy Studies: Conducting long-term studies in relevant animal models of chronic cardiovascular diseases (e.g., chronic heart failure, recurrent angina, or post-infarction remodeling) to assess whether the cardioprotective effects of this compound are sustained over extended periods. This would involve evaluating parameters such as cardiac function, remodeling, and survival.

Long-term Safety Assessment: Comprehensive toxicological studies in chronic animal models to evaluate potential long-term adverse effects, including but not limited to, effects on other organ systems, metabolic profiles, and general well-being. This would also involve assessing the potential for drug accumulation or delayed toxicities.

Tolerance and Desensitization: Investigating the mechanisms underlying any observed tolerance or desensitization to this compound's effects over time, and exploring strategies to mitigate these phenomena, such as intermittent dosing or co-administration with other agents.

These future research directions are critical for a comprehensive understanding of this compound's therapeutic potential and for its potential translation into clinical applications.

Integration of this compound with Other Cardioprotective Strategies and Combination Therapies

The integration of this compound into existing or novel cardioprotective strategies presents a promising avenue for enhancing therapeutic efficacy in various cardiac conditions. This compound has been characterized as a cardioselective cyanoguanidine analog of cromakalim, exhibiting myocardial protection during ischemia without significantly altering in vivo hemodynamics ctdbase.org. Studies have shown that this compound can significantly reduce infarct size in models of myocardial ischemia, such as in open-chest pigs subjected to left anterior descending coronary artery (LADCA) occlusion and reperfusion nih.gov. This infarct size reduction has been observed to be substantial, for instance, decreasing from 63.2 ± 3.3% in controls to 18.5 ± 3.7% with this compound infusion nih.gov.

A critical unanswered question regarding this compound's mechanism, which directly impacts its potential for combination therapies, revolves around its interaction with ATP-sensitive potassium (KATP) channels. Initial findings suggested this compound might be a cardioselective KATP channel opener ctdbase.orgnih.gov. However, conflicting data exist regarding its sensitivity to glibenclamide, a known KATP channel blocker. One study indicated that this compound produced myoprotection independent of KATP channel inhibition, as its protective effect was observed even in the presence of glibenclamide (infarct size of 17.2 ± 4.9% of the risk region compared to 35.5 ± 4.6% in controls) ctdbase.org. Conversely, other research in a pig model demonstrated that the infarct size-reducing effect of this compound was fully reversible by glibenclamide, suggesting a KATP channel-dependent mechanism nih.gov. Resolving this mechanistic discrepancy is paramount for designing rational and effective combination therapies.

Future Research Directions for Combination Therapies:

Clarifying KATP Channel Dependence: Further rigorous studies are needed to definitively elucidate whether this compound's cardioprotective effects are entirely, partially, or independently mediated by KATP channels across different species and experimental models. This clarity will guide whether this compound should be combined with other KATP channel modulators (agonists or antagonists) or if its unique properties allow for broader combination strategies.

Synergistic Interactions with Mechanistically Distinct Agents: Given its demonstrated anti-ischemic properties, this compound could be investigated in combination with agents that target different pathways of cardioprotection. These could include:

Anti-inflammatory agents: Inflammation plays a significant role in ischemia-reperfusion injury. Combining this compound with compounds that modulate inflammatory responses could provide additive or synergistic benefits.

Anti-oxidant therapies: Oxidative stress is a major contributor to cardiac damage during ischemia-reperfusion. Exploring combinations with established or novel anti-oxidants could enhance myocardial preservation.

Metabolic modulators: Drugs that optimize myocardial energy metabolism, such as fatty acid oxidation inhibitors or glucose utilization enhancers, could complement this compound's effects.

Anti-apoptotic agents: Preventing cardiomyocyte apoptosis is crucial for limiting infarct size. Investigating this compound in combination with inhibitors of apoptotic pathways could yield improved outcomes.

Integration with Standard-of-Care Cardiovascular Medications: Research could explore the potential for this compound to be used as an adjunctive therapy with existing cardiovascular drugs, such as ACE inhibitors, angiotensin receptor blockers (ARBs), beta-blockers, and statins, which are widely used for various cardioprotective indications. Such combinations could aim to provide more comprehensive protection, particularly in patients with complex cardiovascular comorbidities or those at high risk for ischemic events.

Combination in Specific Clinical Scenarios: Tailoring combination therapies to specific clinical scenarios, such as acute myocardial infarction, unstable angina, or during cardiac surgery, could optimize outcomes. For instance, its ability to reduce infarct size without significant hemodynamic changes ctdbase.org makes it an attractive candidate for combination in acute ischemic events where maintaining hemodynamic stability is crucial.

Detailed Pharmacokinetic and Pharmacodynamic Studies: Any proposed combination therapy would necessitate comprehensive pharmacokinetic and pharmacodynamic studies to assess potential drug-drug interactions, ensure favorable safety profiles, and optimize dosing strategies for maximal therapeutic benefit.

The development of this compound in combination with other cardioprotective agents holds promise for advancing the treatment of ischemic heart disease by leveraging diverse mechanisms to achieve more robust myocardial preservation.

Q & A

Q. Q. What approaches ensure reproducibility in this compound's in vivo pharmacokinetic studies?

  • Methodological Answer :
  • Standardize animal models (e.g., C57BL/6 mice) and dosing regimens.
  • Use compartmental modeling (e.g., non-linear mixed-effects) to account for inter-individual variability.
  • Publish raw data and analysis scripts in repositories like Zenodo for transparency .

Tables for Reference

Experimental Parameter Best Practices Key References
Synthesis OptimizationDoE, LC-MS monitoring
Target ValidationITC, CRISPR knockouts
Stability TestingAccelerated studies, Arrhenius modeling
Data Conflict ResolutionMeta-analysis, cluster analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
U89232
Reactant of Route 2
Reactant of Route 2
U89232

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.